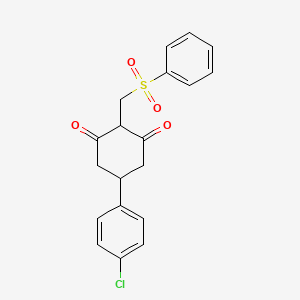![molecular formula C25H19N3O3S B1227241 2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione](/img/structure/B1227241.png)
2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[3-(2-hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione is a member of phthalimides.
Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : Research conducted by Jat et al. (2006) involved synthesizing derivatives of isoindole-1,3-dione and evaluating their antimicrobial activities against various bacteria and fungi. The study highlights the potential use of these compounds, including 2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione, in developing new antimicrobial agents (Jat et al., 2006).
Chemical Synthesis and Structural Studies
Synthesis of Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives : Tan et al. (2016) described a synthesis process starting from 3-sulfolene to create hexahydro-1H-isoindole-1,3(2H)-dione derivatives. This research provides insights into the chemical synthesis processes that can be applied to similar compounds like the one (Tan et al., 2016).
Synthesis of Some Isoindole-1,3-dione and Amino-oxyalkyl Derivatives of Benzimidazole : Research by Banu et al. (2001) involved synthesizing various derivatives of isoindole-1,3-dione, highlighting the versatility and potential applications of these compounds in different chemical contexts (Banu et al., 2001).
Photophysical and Chemical Properties
Study of Photophysical Properties : Deshmukh and Sekar (2015) conducted a study on the photophysical behavior of certain isoindole derivatives. This research is crucial for understanding the optical properties of similar compounds, which can be applied in various scientific and industrial applications (Deshmukh & Sekar, 2015).
Characterization of Isoindole-1,3-dione Derivatives : Dioukhane et al. (2021) performed detailed NMR spectroscopy analysis on isoindoline-1,3-dione derivatives, contributing to the understanding of the structural characteristics of these compounds, which is vital for their potential applications in material science or pharmaceuticals (Dioukhane et al., 2021).
Applications in Chemotherapy and Drug Synthesis
Antimicrobial Screening of Novel AZA-Imidoxy Compounds : Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives of isoindole-1,3-dione, and evaluated their antimicrobial activities. This research contributes to the development of potential chemotherapeutic agents (Jain et al., 2006).
Synthesis of 1,3-Isoindoledione Derivatives as Antibacterial Agents : Khalil et al. (2010) focused on synthesizing new derivatives of 1,3-isoindoledione and evaluating their antibacterial potential. This research underscores the significance of isoindole-1,3-dione derivatives in creating new antibacterial drugs (Khalil et al., 2010).
properties
Product Name |
2-[3-[3-(2-Hydroxyethyl)-2-phenylimino-4-thiazolyl]phenyl]isoindole-1,3-dione |
|---|---|
Molecular Formula |
C25H19N3O3S |
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-[3-[3-(2-hydroxyethyl)-2-phenylimino-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H19N3O3S/c29-14-13-27-22(16-32-25(27)26-18-8-2-1-3-9-18)17-7-6-10-19(15-17)28-23(30)20-11-4-5-12-21(20)24(28)31/h1-12,15-16,29H,13-14H2 |
InChI Key |
ZKSUMYPXOAKUCJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)CCO |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)CCO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone](/img/structure/B1227160.png)
![4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1227161.png)
![1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)
![N-[4-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B1227166.png)
![N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide](/img/structure/B1227167.png)

![N-[3-(dimethylamino)propyl]-9H-carbazole-3-carboxamide](/img/structure/B1227172.png)

![N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide](/img/structure/B1227175.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(5,7-diphenyl-2-pyrazolo[1,5-a]pyrimidinyl)methanone](/img/structure/B1227176.png)
![[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1227179.png)
![2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227180.png)
![N-[[(4-oxo-1-phenyl-5-pyrazolo[3,4-d]pyrimidinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1227181.png)
![2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester](/img/structure/B1227182.png)